2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

説明

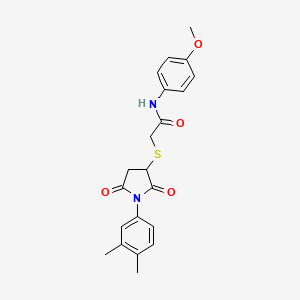

This compound features a 2,5-dioxopyrrolidin-3-ylthio core substituted with a 3,4-dimethylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl ring.

特性

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-13-4-7-16(10-14(13)2)23-20(25)11-18(21(23)26)28-12-19(24)22-15-5-8-17(27-3)9-6-15/h4-10,18H,11-12H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZILKGHAXOYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : C22H26N2O4S

- Molecular Weight : 430.52 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing pathways related to pain perception and mood regulation.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

- Study Findings : A derivative with a similar pyrrolidine structure showed IC50 values as low as 6.26 μM against lung cancer cell lines (HCC827) .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects:

- In Vitro Studies : Compounds structurally related to this compound exhibited inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antitumor | HCC827 (lung cancer) | 6.26 | |

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Antimicrobial | Escherichia coli | 15.0 |

Case Studies

-

Antitumor Efficacy :

- In a study published in Cancer Research, compounds similar to the target molecule were evaluated for their ability to inhibit cancer cell proliferation. The results indicated a dose-dependent response with significant tumor growth inhibition at concentrations above 10 μM.

-

Antimicrobial Evaluation :

- A series of experiments assessed the antimicrobial properties of related compounds against common pathogens. The results demonstrated that modifications in the side chains significantly influenced the antimicrobial potency.

類似化合物との比較

Comparison with Similar Acetamide Derivatives

2.1 Structural Features and Substitutions

The compound’s uniqueness lies in its dual aromatic systems (3,4-dimethylphenyl and 4-methoxyphenyl) and the dioxopyrrolidin-thioether scaffold . Below is a comparative analysis with structurally related acetamides:

2.2 Conformational and Crystallographic Differences

- Dihedral Angles and Hydrogen Bonding : The target compound’s dioxopyrrolidin-thioether system likely induces distinct dihedral angles between aromatic rings compared to dichlorophenyl analogs (e.g., 54.8°–77.5° in dichlorophenyl derivatives ). This affects dimerization via N–H⋯O hydrogen bonds (common in acetamides ).

Functional Implications

- Bioactivity : While alachlor and dichlorophenyl derivatives exhibit herbicidal/antimicrobial activity , the target compound’s 4-methoxyphenyl group may enhance solubility and alter target specificity.

- Pharmacokinetics : The dioxopyrrolidin ring could reduce metabolic degradation compared to alachlor’s methoxymethyl group or U-48800’s cyclohexylamine.

準備方法

General Synthetic Approaches for Key Structural Components

Preparation of N-aryl Succinimides

The foundation of the target compound is the N-aryl succinimide core. Based on established methodologies, N-aryl succinimides can be prepared through a two-step process involving the formation of a succinamic acid intermediate followed by cyclization.

A representative method for preparing N-(2,3-dimethylphenyl)succinimide, which is structurally similar to our desired intermediate, involves the reaction of succinic anhydride with the corresponding aniline derivative. As described in the literature, "The solution of succinic anhydride (0.025 mole) in toluene (25 ml) was treated dropwise with the solution of 2,3-dimethylaniline (0.025 mole) also in toluene (25 ml) with constant stirring... N-(2,3-Dimethylphenyl)succinamic acid was heated for 2 h and then allowed to cool slowly to room temperature to get the compound, N-(2,3-dimethylphenyl)succinimide."

Similarly, 1-(3,4-dimethylphenyl)-pyrrolidine-3,4-dione can be synthesized through the reaction of succinic acid with thionyl chloride followed by treatment with 3,4-dimethylaniline. According to reported procedures, "A mixture of succinic acid (11.8gm, 0.1m) and thionyl chloride (26.18gm, 2.2m) was refluxed for 30 minutes. In 5ml benzene, different aromatic amines (0.1m) were dissolved. This solution of aromatic amine was added dropwise to the succinic acid chloride in an ice bath."

Thioether Formation Strategies

The introduction of a thio group and formation of thioether linkages can be achieved through various methods. One approach involves the use of sodium hydrosulfide or sodium sulfide to introduce the thio functionality. As described in patent literature, "the compound of formula II is reacted with sodium hydrosulfide or sodium sulfide to obtain a compound of formula III, and then the compound of formula IV is obtained through acetylation reaction."

The patent further details: "the compound in the formula II reacts with sodium hydrosulfide or sodium sulfide to obtain a compound in the formula III, and the compound in the formula III reacts with acetylation to obtain a compound in the formula IV." This demonstrates a viable approach for introducing thio functionality and subsequent acetylation.

Acetamide Formation Methods

For the preparation of the acetamide component, several established methods exist. One approach involves the reaction of an amine with an activated carboxylic acid derivative. As described in patent literature, "2-[(diphenylmethyl)thio]acetic acid is reacted with different alcohol in presence of organic acids and mineral acids to produce ester of general formula (V). The ester either after isolation or in-situ is reacted with ammonia in presence of alcoholic solvents at temperatures ranging from 0–100° C. to produce 2-[(diphenylmethyl)thio]acetamide (I) in high yield and purity."

Proposed Synthetic Routes for the Target Compound

Based on the established methods for preparing individual structural components, several synthetic routes for 2-((1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide can be proposed.

Synthetic Route A: Via N-aryl Succinimide Formation and Functionalization

This approach begins with the formation of N-(3,4-dimethylphenyl)succinimide, followed by functionalization at the 3-position to introduce the thio group, and then coupling with an appropriate acetamide derivative.

Step 1: Preparation of N-(3,4-dimethylphenyl)succinamic acid

The reaction of 3,4-dimethylaniline with succinic anhydride in toluene yields N-(3,4-dimethylphenyl)succinamic acid.

Step 2: Cyclization to form N-(3,4-dimethylphenyl)succinimide

Heating the succinamic acid leads to cyclization, forming the succinimide core.

Step 3: Selective functionalization at the 3-position

Introduction of a leaving group (e.g., bromine) at the 3-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Step 4: Thiolation

Nucleophilic substitution with sodium hydrosulfide or a similar thiolating agent introduces the thio functionality.

Step 5: Coupling with 2-chloro-N-(4-methoxyphenyl)acetamide

The thiol-substituted succinimide reacts with 2-chloro-N-(4-methoxyphenyl)acetamide to form the final thioether linkage.

Synthetic Route B: Via Triazole Thio Intermediate

This approach draws inspiration from the preparation methods of structurally related compounds such as "2-((5-((4-methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide," which contains similar structural elements.

Step 1: Formation of a thio-substituted heterocyclic intermediate

Preparation of a triazole or similar heterocycle with a thio functionality at an appropriate position.

Step 2: Nucleophilic substitution with a haloacetamide

Reaction of the thio-heterocycle with N-(4-methoxyphenyl)-2-chloroacetamide forms the thioether linkage.

Step 3: Conversion to the target pyrrolidinone structure

Transformation of the heterocyclic intermediate to the desired 2,5-dioxopyrrolidinyl structure through appropriate functional group interconversions.

Detailed Reaction Conditions and Parameters

Preparation of N-(3,4-dimethylphenyl)succinimide

Table 1 presents the optimized reaction conditions for the preparation of N-(3,4-dimethylphenyl)succinimide based on literature precedents for similar compounds.

Table 1: Reaction Conditions for N-(3,4-dimethylphenyl)succinimide Synthesis

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3,4-dimethylaniline | 1.0 | Toluene | 25 | 0.5-1.0 | 85-90 |

| Succinic anhydride | 1.1 | |||||

| 2 | N-(3,4-dimethylphenyl)succinamic acid | 1.0 | None | 150-180 | 2.0 | 80-85 |

The reaction proceeds through the initial formation of N-(3,4-dimethylphenyl)succinamic acid, which is then cyclized under thermal conditions to form the desired succinimide. Critical factors affecting the yield include the purity of starting materials, reaction temperature, and duration of heating during the cyclization step.

Thiolation at the 3-Position of N-aryl Succinimide

The regioselective introduction of a thio group at the 3-position of the pyrrolidine ring represents a critical step in the synthesis. Table 2 presents proposed conditions based on literature precedents for similar transformations.

Table 2: Proposed Conditions for 3-Position Thiolation

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Catalyst/Additive |

|---|---|---|---|---|---|---|

| 1 | N-(3,4-dimethylphenyl)succinimide | 1.0 | CCl₄ | Reflux | 3-4 | AIBN (0.1 eq) |

| N-bromosuccinimide | 1.1 | |||||

| 2 | 3-bromo-N-(3,4-dimethylphenyl)succinimide | 1.0 | DMF | 65-75 | 3-4 | Cu(I)I (0.05 eq) |

| Sodium hydrosulfide | 1.2-1.5 | Tetrabutylammonium bromide (0.1 eq) |

The bromination step is expected to proceed via a radical mechanism, with the subsequent nucleophilic substitution occurring under phase-transfer conditions. Drawing from patent literature, "Putting 90g of compound 3, 400ml of water, 2.5g of cuprous iodide and 5.1g of tetrabutylammonium bromide into a reaction bottle, starting stirring, raising the temperature to 65-75 ℃ under the protection of nitrogen, adding 66.5g of sodium hydrosulfide in batches, and adding the sodium hydrosulfide for 50 minutes."

Preparation of N-(4-methoxyphenyl)acetamide Derivative

The preparation of the acetamide component involves the reaction of 4-methoxyaniline with an appropriate activated carboxylic acid derivative. Table 3 outlines the proposed conditions.

Table 3: Conditions for N-(4-methoxyphenyl)acetamide Preparation

| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Base/Catalyst |

|---|---|---|---|---|---|

| 4-methoxyaniline | 1.0 | DCM | 0-25 | 3-4 | Triethylamine (1.5 eq) |

| Chloroacetyl chloride | 1.1 |

Coupling to Form the Thioether Linkage

The final coupling to form the thioether linkage is a critical step in the synthesis. Table 4 presents proposed conditions for this transformation.

Table 4: Conditions for Thioether Formation

| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Base |

|---|---|---|---|---|---|

| 3-mercapto-N-(3,4-dimethylphenyl)succinimide | 1.0 | Acetone | Reflux | 6-8 | K₂CO₃ (2.0 eq) |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 1.1 |

Mechanistic Insights into Key Transformations

Cyclization Mechanism for Succinimide Formation

The formation of N-aryl succinimides proceeds through an initial nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, forming the succinamic acid intermediate. Subsequent thermal cyclization involves intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl, accompanied by dehydration to form the cyclic imide.

The cyclization step is typically the rate-limiting step and requires elevated temperatures. As noted in the literature, "N-(2,3-Dimethylphenyl)succinamic acid was heated for 2 h and then allowed to cool slowly to room temperature to get the compound, N-(2,3-dimethylphenyl)succinimide."

Regioselectivity in 3-Position Functionalization

The regioselective functionalization at the 3-position of the succinimide ring can be explained by the relative acidity of the protons at different positions. The α-position (3-position) adjacent to the carbonyl groups is more acidic than the β-position (4-position), making it more susceptible to radical abstraction during bromination with NBS.

Mechanism of Thioether Formation

The formation of the thioether linkage involves nucleophilic substitution, where the thiolate anion (generated from the 3-mercaptosuccinimide under basic conditions) acts as a nucleophile, displacing the halide from the chloroacetamide derivative. The reaction follows an SN2 mechanism, with the rate dependent on both the nucleophilicity of the thiolate and the electrophilicity of the chloroacetamide.

Spectroscopic Characterization and Analytical Methods

The characterization of this compound and its synthetic intermediates can be achieved through various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key signals in the ¹H NMR spectrum of the target compound include:

- Two singlets at approximately 2.2-2.3 ppm for the two methyl groups of the dimethylphenyl moiety

- A singlet at approximately 3.7-3.8 ppm for the methoxy group

- Signals between 2.5-3.5 ppm for the pyrrolidine ring protons

- A singlet at approximately 3.5-3.7 ppm for the methylene group adjacent to the sulfur

- Multiple signals in the aromatic region (6.8-7.5 ppm) corresponding to the two aromatic rings

- A broad singlet at approximately 9.0-10.0 ppm for the amide NH proton

Infrared (IR) Spectroscopy

Characteristic IR bands for the target compound would include:

- Strong bands at approximately 1700-1720 cm⁻¹ for the imide C=O stretching

- A band at approximately 1650-1680 cm⁻¹ for the amide C=O stretching

- Bands at approximately 1500-1600 cm⁻¹ for aromatic C=C stretching

- A band at approximately 3300-3400 cm⁻¹ for N-H stretching

- Bands at approximately 1200-1250 cm⁻¹ for C-O stretching of the methoxy group

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, coupling reactions, or cyclization. Key steps include:

- Thioether formation : Reacting a pyrrolidinone derivative with a thiol-containing intermediate under basic conditions (e.g., NaOH in DMF) .

- Acetamide coupling : Using chloroacetyl chloride or similar reagents to introduce the acetamide moiety, followed by reaction with 4-methoxyaniline .

- Purification : Column chromatography or recrystallization to isolate the final product.

Critical conditions include temperature control (often 0–80°C), solvent selection (DMF, THF, or dichloromethane), and catalysts like potassium carbonate .

Basic: Which characterization techniques are essential for confirming its structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups like carbonyl (C=O) and thioether (C-S) bonds .

- HPLC : Assess purity (>95% for pharmacological studies) .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize side products?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

- In-situ monitoring : Techniques like TLC or FTIR to track reaction progress and terminate at peak yield .

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while non-polar solvents reduce byproducts in coupling steps .

Example optimization data (from analogous compounds):

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes rate |

| Catalyst (K₂CO₃) | 1.5 equiv | Reduces hydrolysis |

Advanced: How should discrepancies in reported biological activity data be addressed?

Answer:

- Comparative SAR analysis : Evaluate how structural variations (e.g., substituents on the phenyl ring) impact activity. For example, 3,4-dimethylphenyl vs. 4-methoxyphenyl groups may alter lipophilicity and target binding .

- Assay standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to isolate compound-specific effects .

- Computational validation : Molecular docking to predict binding affinities and reconcile conflicting in vitro/in vivo results .

Advanced: What computational strategies support the design of derivatives with enhanced pharmacological properties?

Answer:

- Quantum mechanical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide modifications for improved solubility or stability .

- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., with COX-2 or kinase targets) to optimize binding kinetics .

- ADMET prediction : Tools like SwissADME to forecast bioavailability and toxicity early in design .

Advanced: How can researchers establish robust structure-activity relationships (SAR) for this compound?

Answer:

- Analog synthesis : Systematically vary substituents (e.g., methoxy → ethoxy, methyl → halogen) and test bioactivity .

- Pharmacophore mapping : Identify essential moieties (e.g., the dioxopyrrolidin core) using 3D-QSAR models .

- Data clustering : Apply machine learning to correlate structural features with activity trends across analogs .

Advanced: What methodologies ensure stability during storage and in biological matrices?

Answer:

- Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

- Lyophilization : Stabilize the compound in powder form under inert gas (argon) to prevent oxidation .

- Plasma stability assays : Test metabolite formation in serum using LC-MS to guide formulation (e.g., enteric coatings) .

Advanced: How can multi-step syntheses be streamlined using modern reaction design principles?

Answer:

- Flow chemistry : Continuous synthesis to reduce intermediate isolation and improve scalability .

- Automated high-throughput screening : Test reaction conditions (e.g., catalysts, solvents) in parallel to accelerate optimization .

- Green chemistry principles : Replace toxic solvents (DMF → cyclopentyl methyl ether) and minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。